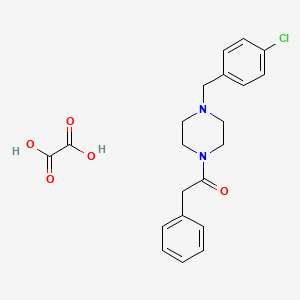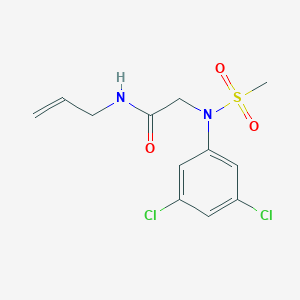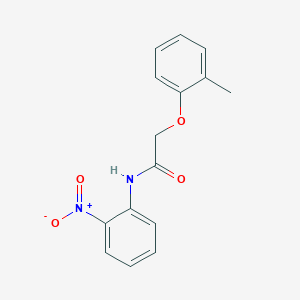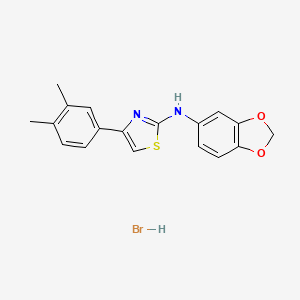
1-(4-chlorobenzyl)-4-(phenylacetyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-4-(phenylacetyl)piperazine oxalate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative and is known by various names, including CP-55940, S-CP-55940, and (1R,3R)-1-[2,3-dihydro-5-methyl-3-[(4-morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-3-methyl-2,3-dihydro-1H-indol-5-ol oxalate.
Mecanismo De Acción
The exact mechanism of action of 1-(4-chlorobenzyl)-4-(phenylacetyl)piperazine oxalate is not well understood. However, it is believed to interact with the cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. This interaction leads to the activation of various signaling pathways, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-4-(phenylacetyl)piperazine oxalate has been found to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, possibly through the inhibition of pro-inflammatory cytokines. It has also been found to have anxiolytic and antidepressant effects, possibly through the modulation of the endocannabinoid system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-chlorobenzyl)-4-(phenylacetyl)piperazine oxalate in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows for precise and targeted studies of the endocannabinoid system. However, one of the limitations of using this compound is its potential for abuse and dependence, making it unsuitable for clinical use.
Direcciones Futuras
There are several future directions for the study of 1-(4-chlorobenzyl)-4-(phenylacetyl)piperazine oxalate. One potential direction is the development of more selective and potent analogs of this compound for use in clinical settings. Another direction is the study of the effects of this compound on other signaling pathways, such as the opioid and serotonin systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for treating various medical conditions.
Métodos De Síntesis
The synthesis method of 1-(4-chlorobenzyl)-4-(phenylacetyl)piperazine oxalate involves the reaction of 1-(4-chlorobenzyl)piperazine with phenylacetic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with oxalic acid to form the oxalate salt of the final compound.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzyl)-4-(phenylacetyl)piperazine oxalate has been studied for its potential applications in various fields of scientific research. It has been found to have analgesic, anti-inflammatory, and anti-convulsant properties, making it a potential candidate for the treatment of chronic pain, inflammation, and epilepsy. It has also been studied for its potential use in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-phenylethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O.C2H2O4/c20-18-8-6-17(7-9-18)15-21-10-12-22(13-11-21)19(23)14-16-4-2-1-3-5-16;3-1(4)2(5)6/h1-9H,10-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMNIWDMDYQDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Chloro-benzyl)-piperazin-1-yl]-2-phenyl-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-amino-3-methyl-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4922584.png)
![1-(2-oxo-2-phenylethyl)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyridinium bromide](/img/structure/B4922599.png)

![1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine](/img/structure/B4922611.png)

amino]carbonyl}benzoic acid](/img/structure/B4922638.png)
![2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4922656.png)
![3-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4922662.png)
![N-[2-(acetylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4922669.png)
![4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4922678.png)
![1'-[(2E)-4-methyl-2-penten-1-yl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4922685.png)